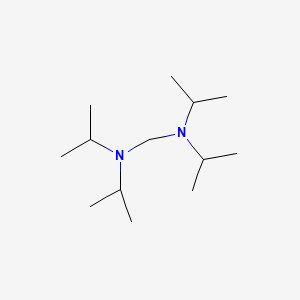
N,N,N',N'-tetra(propan-2-yl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-tetra(propan-2-yl)methanediamine is a chemical compound with the molecular formula C13H30N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetra(propan-2-yl)methanediamine typically involves the reaction of methanediamine with isopropyl halides under basic conditions. The reaction can be represented as follows:
CH2(NH2)2+4C3H7X→C13H30N2+4HX
where X is a halogen (e.g., chlorine, bromine). The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetra(propan-2-yl)methanediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-tetra(propan-2-yl)methanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Aplicaciones Científicas De Investigación
N,N,N’,N’-tetra(propan-2-yl)methanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)methanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its bulky isopropyl groups can influence the binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetraethyl-: This compound has ethyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetra-2-propen-1-yl-: This compound has allyl groups instead of isopropyl groups.
Uniqueness
N,N,N’,N’-tetra(propan-2-yl)methanediamine is unique due to its bulky isopropyl groups, which can significantly influence its chemical reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where steric hindrance and hydrophobic interactions play a crucial role.
Propiedades
Número CAS |
6400-26-6 |
|---|---|
Fórmula molecular |
C13H30N2 |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
N,N,N',N'-tetra(propan-2-yl)methanediamine |
InChI |
InChI=1S/C13H30N2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
Clave InChI |
KFSATLCGQPCVMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CN(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


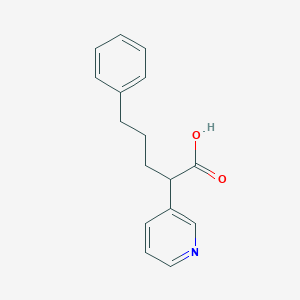
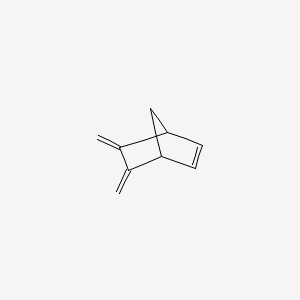
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
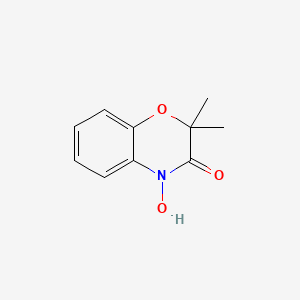
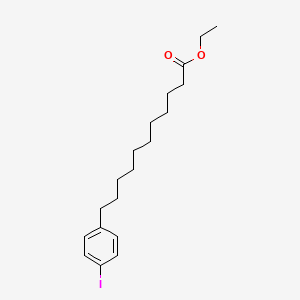
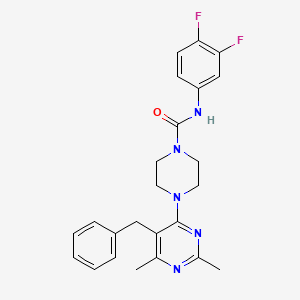
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)

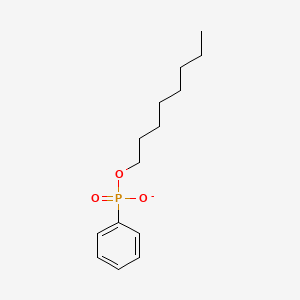
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
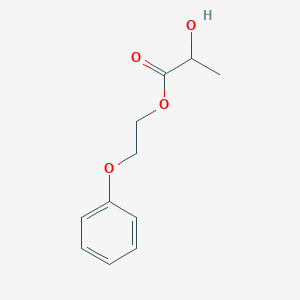


![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
